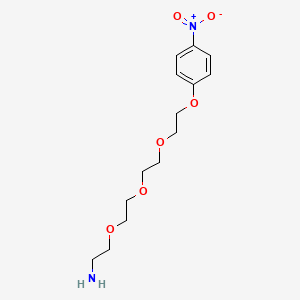

2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethanamine

Description

2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethanamine (CAS: 1818885-57-2) is a polyether-linked ethanamine derivative featuring a 4-nitrophenoxy group connected via a tetraethylene glycol chain. Its molecular formula is C₁₆H₂₄N₂O₆, with a molecular weight of 364.37 g/mol. The compound is characterized by:

- Aromatic nitro group: Enhances electron-withdrawing properties, influencing reactivity in nucleophilic substitutions.

- PEG-like chain: Four ethoxy units improve hydrophilicity and solubility in polar solvents.

- Primary amine: Enables conjugation with carboxylic acids, aldehydes, or other electrophilic groups.

This compound is commercially available (e.g., CymitQuimica) for research applications, including drug delivery, surface modification, and polymer synthesis.

Properties

IUPAC Name |

2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O6/c15-5-6-19-7-8-20-9-10-21-11-12-22-14-3-1-13(2-4-14)16(17)18/h1-4H,5-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCVYJCLAQBYKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethanamine typically involves the reaction of 4-nitrophenol with ethylene oxide in the presence of a base to form 4-nitrophenoxyethanol. This intermediate is then reacted with additional ethylene oxide units to extend the ethoxy chain. Finally, the resulting compound is reacted with ethylenediamine to introduce the ethanamine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) attached to the aromatic ring undergoes reduction to form an amine (-NH₂). This reaction is critical for synthesizing bioactive intermediates.

Reagents & Conditions :

-

Catalytic Hydrogenation : H₂ gas with palladium on carbon (Pd/C) or Raney nickel at 25–60°C and 1–3 atm pressure.

-

Chemical Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous ethanol at 50–70°C.

Products :

-

Primary Aromatic Amine : 2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethanamine.

-

Byproducts : Water or sodium sulfite, depending on the reducing agent.

Key Data :

| Reaction Type | Reagent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Catalytic H₂ | H₂/Pd/C | 50°C | 85–92 | |

| Chemical | Na₂S₂O₄ | 70°C | 78–84 |

Nucleophilic Substitution Reactions

The primary amine (-NH₂) acts as a nucleophile, participating in alkylation or acylation reactions.

Alkylation

Reagents :

-

Alkyl halides (e.g., methyl iodide, benzyl chloride) in the presence of a base (e.g., K₂CO₃).

-

Epoxides under acidic or basic conditions.

Products :

-

N-Alkylated Derivatives : e.g., N-methyl-2-(2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethoxy)ethanamine.

Acylation

Reagents :

-

Acetyl chloride or acetic anhydride in dichloromethane with triethylamine.

Products :

-

Amides : e.g., N-acetyl-2-(2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethoxy)ethanamine.

Kinetics :

-

Acylation proceeds with pseudo-first-order kinetics (k ≈ 0.15 min⁻¹ at 25°C).

Ether Cleavage Reactions

The ethoxy chains are susceptible to cleavage under strong acidic or basic conditions.

Conditions :

-

Acidic : Concentrated H₂SO₄ or HI at 100–120°C.

-

Basic : NaOH in ethylene glycol at 150°C.

Products :

-

Phenol Derivatives : 4-nitrophenol and polyethylene glycol fragments.

Condensation Reactions

The amine group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases.

Reagents :

-

Formaldehyde or benzaldehyde in ethanol under reflux.

Products :

-

Schiff Bases : e.g., N-(arylidene)-2-(2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethoxy)ethanamine.

Applications :

-

Intermediate for metal-chelating agents or fluorescent probes.

Stability Under Environmental Conditions

The compound degrades via hydrolysis or photolysis:

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a pharmacological agent. Its amine functionality allows it to interact with biological targets such as receptors and enzymes.

- Antinociceptive Effects : Similar compounds have shown promise in reducing pain perception, indicating that this compound may possess analgesic properties.

- Anti-inflammatory Properties : Research indicates that related amine compounds can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Biochemical Studies

The compound's ability to interact with various biological targets makes it valuable for biochemical research.

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic pathways, which could be crucial for developing treatments for metabolic disorders.

- Neurotransmission Studies : Given its amine nature, it may play a role in neurotransmission studies, potentially influencing pathways related to neurodegenerative diseases.

Material Science

The incorporation of nitrophenyl and ethoxy groups may enhance the material properties of polymers and other materials.

- Polymer Chemistry : The compound can be used as a monomer or additive in the synthesis of polymers with improved thermal stability and mechanical properties.

- Nanotechnology : Due to its functional groups, it may facilitate the formation of nanostructures with specific electronic or optical properties.

Case Study 1: Antinociceptive Activity

A study evaluated the antinociceptive effects of various amines in animal models. Results indicated that compounds with ethoxy groups exhibited enhanced solubility and bioavailability, critical for therapeutic applications. The specific compound was tested in high-throughput screening assays, showing promising profiles for further development against pain-related targets.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on related compounds revealed significant anti-inflammatory effects through modulation of cytokine release. The compound was assessed for its ability to inhibit pro-inflammatory mediators in vitro, yielding results that support its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in electron transfer reactions, while the ethoxy chain can influence the compound’s solubility and bioavailability. The ethanamine group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of the target compound with analogs:

Key Research Findings

Solubility and Reactivity: The tetraethylene glycol chain in the target compound significantly enhances water solubility compared to shorter analogs like 2-(4-Nitrophenoxy)ethanamine (solubility: >50 mg/mL vs. <10 mg/mL in water). The azide in 2-[2-(2-Azidoethoxy)ethoxy]ethanamine enables rapid "click" reactions with alkynes, whereas the nitro group in the target compound favors SNAr reactions.

Electronic Effects: The 4-nitrophenoxy group in the target compound reduces amine basicity (pKa ~7.5) compared to non-nitro analogs (pKa ~9.0). Dual nitro groups in N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine further decrease electron density, making it a strong electron acceptor in charge-transfer complexes.

Biological and Industrial Applications :

Biological Activity

2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethanamine, also known by its CAS number 1818885-57-2, is a compound with significant potential in biological research and therapeutic applications. Its complex structure includes multiple ethoxy groups and a nitrophenyl moiety, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in mainstream literature; however, related compounds with similar structures have shown promising results in various biological assays. The following sections detail the potential mechanisms of action and observed effects based on available studies.

-

Antiproliferative Activity :

- Compounds with similar nitrophenyl and ethoxy structures have demonstrated antiproliferative effects against cancer cell lines such as HeLa and MCF-7. For instance, modifications to the structure often enhance cytotoxicity, suggesting that the presence of electron-donating groups (EDGs) can improve biological activity .

- In vitro studies have shown that certain derivatives exhibit IC50 values in the low micromolar range, indicating significant potency against cancer cells .

- Inhibition of Tubulin Assembly :

- Molecular Interactions :

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Structure | IC50 (µM) | Target Cell Line | Mechanism |

|---|---|---|---|---|

| Rigidin Analog | Similar to 4-Nitrophenoxy derivatives | 0.022 (HeLa) | HeLa Cells | Tubulin Inhibition |

| Compound A | 1,2,4-Oxadiazole Derivative | 0.11 - 1.47 | Various Cancer Lines | Antiproliferative |

| Compound B | Nitrophenyl Ethoxy Derivative | 0.65 (MCF-7) | MCF-7 Cells | Apoptosis Induction |

Case Study: Anticancer Potential

In a study evaluating the anticancer potential of various nitrophenyl derivatives, one compound demonstrated an IC50 value of 0.65 µM against MCF-7 cells, indicating a strong antiproliferative effect. The study highlighted that these compounds could induce apoptosis through mechanisms involving p53 activation and caspase-3 cleavage, leading to programmed cell death .

Q & A

Q. What is the molecular structure of this compound, and how does its branched ethoxy chain influence its chemical reactivity?

The compound features a central ethanamine backbone with a 4-nitrophenoxy group connected via four repeating ethoxy units. The extended ethoxy chain increases electron density through oxygen lone pairs, enhancing nucleophilic reactivity at the terminal amine group. This structural motif is common in dendrimer-like molecules, where branching affects solubility and steric hindrance in reactions . Comparative studies with analogs (e.g., 4-[2-(4-chlorophenoxy)ethoxy]phenylmethanamine) show that nitro groups enhance electrophilic substitution rates compared to halogens .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR : The amine proton (NH₂) typically appears as a broad singlet at δ 1.5–2.5 ppm. Ethoxy chain protons resonate as multiplets between δ 3.4–3.8 ppm, while aromatic protons from the nitrophenoxy group appear as doublets near δ 7.8–8.2 ppm .

- IR : Strong absorption bands for C-O-C (1100–1250 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹) confirm ether and nitro functionalities .

- MS : High-resolution ESI-MS can distinguish isotopic patterns for Cl/Br analogs, critical for purity assessment .

Q. What are the common synthetic routes for this compound, and how can researchers optimize yield?

A stepwise Williamson ether synthesis is typically employed:

- Nitrophenol is alkylated with tetraethylene glycol ditosylate.

- The terminal hydroxyl group is converted to an amine via Gabriel synthesis or reductive amination. Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance etherification efficiency. Yields improve under anhydrous conditions (e.g., DMF, 80°C) with controlled pH to minimize nitro group reduction .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

The electron-withdrawing nitro group reduces basicity of the terminal amine (pKa ~8.5 vs. ~10.5 for non-nitrated analogs). Under acidic conditions (pH < 3), protonation of the amine increases solubility but may lead to nitro group reduction. Alkaline conditions (pH > 10) destabilize the ether linkages, risking hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict interaction mechanisms between this compound and biological targets (e.g., enzyme active sites)?

Density Functional Theory (DFT) simulations reveal charge distribution: the nitro group creates a dipole moment (−0.45 e) that enhances binding to positively charged residues (e.g., lysine). Molecular docking studies (AutoDock Vina) show the ethoxy chain’s flexibility allows conformational adaptation to hydrophobic pockets. Compare with fluorinated analogs (e.g., 2,2-difluoro derivatives) to assess steric vs. electronic effects .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Source Analysis : Confirm compound purity via HPLC (>98%) and rule out degradation products.

- Assay Conditions : Standardize buffer systems (e.g., Tris vs. PBS affects nitro group reactivity).

- Structural Analog Testing : Compare with 4-phenoxyphenethylamine derivatives to isolate nitro-specific effects .

Q. How can researchers design controlled experiments to study the compound’s role in photo-induced electron transfer (PET) applications?

- UV-Vis Spectroscopy : Monitor absorbance at λ = 320–400 nm (nitro π→π* transitions).

- Quenching Studies : Add electron donors (e.g., triethylamine) to track fluorescence quenching efficiency.

- Electrochemical Analysis : Cyclic voltammetry reveals reduction potentials linked to PET efficiency .

Q. What methodologies quantify the compound’s permeability across lipid bilayers, and how do ethoxy chain length variations affect this property?

- PAMPA Assay : Measure apparent permeability (Papp) using artificial membranes.

- MD Simulations : Reveal that longer ethoxy chains (n > 4) increase hydrophilicity, reducing logP by ~0.5 units per ethoxy group. Shorter chains (n = 2–3) balance lipophilicity for optimal blood-brain barrier penetration .

Q. How can isotopic labeling (e.g., ¹⁵N, ¹³C) elucidate metabolic pathways in in vivo studies?

Q. What advanced separation techniques (e.g., HPLC, CE) are optimal for resolving enantiomeric impurities in chiral derivatives of this compound?

- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane:isopropanol (90:10) mobile phase. Retention times differ by >2 min for R/S enantiomers.

- Capillary Electrophoresis (CE) : Sulfated β-cyclodextrin additives enhance resolution (Rs > 1.5) for charged derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.